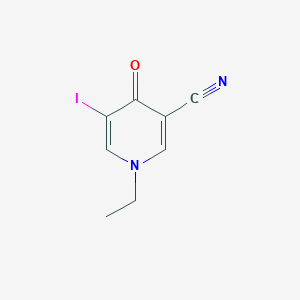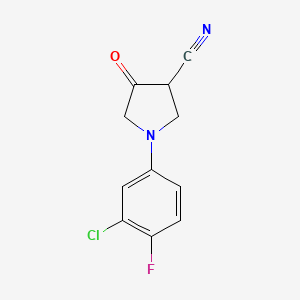![molecular formula C12H7N3S B11802213 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B11802213.png)
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features both a benzothiazole and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of a benzothiazole derivative with a pyrrole derivative under specific conditions. One common method is the condensation reaction between 2-aminobenzothiazole and a pyrrole-3-carbonitrile derivative in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction speed, yield, and scalability, making them suitable for large-scale production.
化学反应分析
Types of Reactions
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrrole rings.
科学研究应用
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share structural similarities.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and 1-methylpyrrole-2-carboxylic acid are structurally related.
Uniqueness
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile is unique due to the combination of benzothiazole and pyrrole rings, which imparts distinct chemical and biological properties
属性
分子式 |
C12H7N3S |
|---|---|
分子量 |
225.27 g/mol |
IUPAC 名称 |
4-(1,3-benzothiazol-2-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H7N3S/c13-5-8-6-14-7-9(8)12-15-10-3-1-2-4-11(10)16-12/h1-4,6-7,14H |
InChI 键 |
LTHCCZFXFDWRHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)






![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)
